REACTION_SMILES
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[CH3:13][OH:14].[Cl:2][c:3]1[n:4][cH:5][cH:6][cH:7][c:8]1[O:9][CH:10]([F:11])[F:12].[Na:1]>>[c:3]1([O:14][CH3:13])[n:4][cH:5][cH:6][cH:7][c:8]1[O:9][CH:10]([F:11])[F:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)Oc1cccnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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COc1ncccc1OC(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |